3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester

Catalog No.
S15809310
CAS No.
87240-31-1
M.F
C18H19F2NO4S
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((...

CAS Number

87240-31-1

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester

IUPAC Name

dimethyl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C18H19F2NO4S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H19F2NO4S/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3

InChI Key

SXDFGSZLXVWKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2SC(F)F)C(=O)OC

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound characterized by a pyridine ring structure with carboxylic acid substituents at the 3 and 5 positions. The compound features a 1,4-dihydro configuration and is further substituted with a difluoromethylthio group at the 4-position of the pyridine ring. Its systematic name reflects its intricate structure, which includes multiple functional groups that contribute to its chemical properties and biological activity. The compound has a molecular formula of C18H22F2N2O4S and is identified by the CAS number 87240-31-1 .

The chemical reactivity of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid groups can undergo esterification with alcohols to form various esters.
  • Nucleophilic Substitution: The difluoromethylthio group can participate in nucleophilic substitution reactions due to the presence of sulfur and fluorine.
  • Reduction: The dihydro structure can undergo reduction reactions under specific conditions.

These reactions are significant for modifying the compound for various applications in research and industry.

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anti-cancer properties. The presence of the difluoromethylthio group enhances its biological activity by improving its interaction with biological targets. Additionally, compounds with similar structures have shown efficacy in inhibiting certain enzymes and receptors, suggesting that this compound may also possess similar mechanisms of action .

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester typically involves several steps:

  • Formation of Pyridine Derivative: Starting from pyridine or its derivatives, carboxylic groups are introduced at the 3 and 5 positions through electrophilic substitution.
  • Dihydrogenation: Reduction processes are employed to achieve the dihydro configuration.
  • Thioether Formation: The difluoromethylthio group is introduced via a nucleophilic substitution reaction.
  • Esterification: Finally, esterification with methanol or other alcohols is conducted to yield the final product.

These steps may vary based on the specific synthetic route chosen by researchers .

The applications of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting inflammatory diseases and cancer.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Its properties may be explored for use in agrochemicals to enhance crop protection.

Interaction studies have focused on how this compound interacts with various biological targets such as enzymes and receptors. Preliminary findings suggest that it may inhibit specific pathways involved in inflammation and tumor growth. Further studies are needed to elucidate its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester. These include:

Compound NameStructure FeaturesUnique Properties
3,5-Pyridinedicarboxylic acidTwo carboxylic acid groupsBasic pyridine structure
Difluoromethylthio-substituted phenolsSubstituted phenolic structuresVarying biological activities
Dimethyl esters of pyridine derivativesEsterified forms of pyridineEnhanced solubility

The uniqueness of the target compound lies in its specific combination of functional groups and structural features that enhance its biological activity compared to these similar compounds .

This detailed examination highlights the significance of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester in both chemical research and potential therapeutic applications. Further studies will be crucial in fully understanding its capabilities and optimizing its use in various fields.

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

383.10028559 g/mol

Monoisotopic Mass

383.10028559 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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